Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate
Description
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate (CAS: 1381944-56-4) is a fluorinated benzoate ester characterized by a methyl ester group at the 1-position, a fluorine atom at the 2-position, and a 4-(ethoxycarbonyl)-3-fluorophenyl substituent at the 3-position of the benzene ring . Its molecular formula is C₁₇H₁₃F₂O₄, with a molecular weight of 318.29 g/mol. The compound is synthesized with high purity (98%) and is cataloged under MFCD22375054 .
Properties
IUPAC Name |
methyl 3-(4-ethoxycarbonyl-3-fluorophenyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O4/c1-3-23-17(21)12-8-7-10(9-14(12)18)11-5-4-6-13(15(11)19)16(20)22-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBBTDZBXSSSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743047 | |
| Record name | 4'-Ethyl 3-methyl 2,3'-difluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-56-4 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2,3′-difluoro-, 4′-ethyl 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Ethyl 3-methyl 2,3'-difluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(4-(ethoxycarbonyl)-3-fluorophenyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structural components allow for modifications that can enhance biological activity against various targets, including:
- Kinase Inhibitors : The compound's derivatives have shown promise as inhibitors of protein kinases, which play crucial roles in cancer and other diseases. For instance, research has indicated that modifications to the fluorophenyl groups can significantly affect kinase selectivity and potency .
- Anticancer Agents : Studies have suggested that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The incorporation of fluorine atoms is known to influence lipophilicity and membrane permeability, potentially enhancing therapeutic efficacy .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its utility includes:
- Synthesis of Fluorinated Compounds : this compound can be used to synthesize other fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
- Reagent for Chemical Reactions : It functions as a reagent in various chemical reactions, including esterification and acylation processes, facilitating the formation of more complex structures .
Case Study 1: Development of Kinase Inhibitors
A study published in a patent document described the synthesis of derivatives from this compound aimed at targeting specific kinases involved in cancer progression. The synthesized compounds demonstrated promising inhibitory activity against selected kinases, indicating their potential as lead compounds for drug development .
Case Study 2: Fluorescent Dyes
Research has explored the use of this compound in creating fluorescent dyes for biological applications. The unique structural features allow for modifications that enhance fluorescence properties, making them suitable for labeling in biological assays . This application is particularly relevant in imaging techniques used in cellular biology.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethoxycarbonyl group may also play a role in its interaction with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of fluorinated benzoate esters with diverse substituents and applications. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Key Research Findings
- Synthetic Efficiency : The target compound is synthesized at 98% purity, reflecting optimized coupling and esterification protocols . By contrast, structurally simpler analogs like YC-1301 are produced at 95% purity, suggesting increased complexity in multi-substituted derivatives .
- Reactivity : The ethoxycarbonyl group in the target compound is hydrolytically labile compared to the ethylcarbamoyl group in LD-0612, which offers greater stability under basic conditions .
- Pharmaceutical Relevance: Fluorinated benzoates like the target compound and its analogs are critical intermediates. For example, the compound in is a precursor to enzalutamide, a nonsteroidal antiandrogen, highlighting the role of fluorine in enhancing metabolic stability .
Physicochemical and Functional Comparisons
- Molecular Weight and Lipophilicity: The target compound (318.29 g/mol) exhibits moderate lipophilicity due to its ethoxycarbonyl group. Analogs with cyano or chlorosulfonyl groups (e.g., C₉H₆FNO₂, C₈H₆ClFO₄S) are more polar, impacting solubility and bioavailability .
- Positional Isomerism : Substitution patterns influence reactivity. For instance, Methyl 4-ethoxy-2-fluorobenzoate (OT-1710) has a para-ethoxy group, which may alter steric hindrance in coupling reactions compared to the meta-substituted target compound .
Biological Activity
Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate (CAS: 1381944-56-4) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of fluorine and ester functionalities that may contribute to its biological properties. The compound features a benzoate structure, which is often associated with various pharmacological activities.
Research indicates that compounds with similar structures may exert their biological effects through several mechanisms:
Pharmacological Effects
While specific data on this compound is scarce, related compounds have demonstrated various pharmacological effects:
- Antitumor Activity : Some benzoate derivatives exhibit cytotoxic effects against cancer cell lines. This activity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine production or inhibiting inflammatory pathways.
In Vitro Studies
A study conducted on structurally similar compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM. While direct studies on this compound are needed, these findings suggest potential antimicrobial properties.
In Vivo Studies
Another investigation into the pharmacokinetics of related benzoate compounds revealed favorable absorption and distribution characteristics in animal models. These studies highlight the importance of further research into the pharmacodynamics of this compound.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate?
The compound can be synthesized via a multi-step approach involving Ullmann coupling. For example, a brominated benzoate intermediate (e.g., methyl 2-fluoro-4-bromobenzoate) is coupled with a fluorophenyl-ethoxycarbonyl precursor using a copper(I) catalyst (e.g., CuI) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yields the target compound .
Q. Which spectroscopic techniques are critical for characterizing this fluorinated benzoate derivative?
- 19F NMR : Essential for confirming fluorine substitution patterns, as chemical shifts (δ -100 to -130 ppm) are sensitive to electronic environments.
- 1H and 13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm).
- HPLC/GC-MS : Verify purity (>95% by area normalization) and molecular ion peaks (e.g., [M+H]+ at m/z 325.1) .
Q. How can researchers purify this compound effectively?
Use silica gel column chromatography with a hexane/ethyl acetate gradient (10–40% ethyl acetate) to separate unreacted precursors. Final recrystallization in ethanol/water (3:1 v/v) at 0°C enhances crystallinity. Monitor purity via TLC (Rf ≈ 0.5 in 30% ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction efficiency be improved for Ullmann coupling with electron-deficient fluorinated aryl halides?
Challenges arise from fluorine's electron-withdrawing effects, which reduce aryl halide reactivity. Strategies include:
- Catalyst optimization : Use CuI with 1,10-phenanthroline to stabilize intermediates.
- Solvent selection : DMSO enhances copper complex solubility at 120°C.
- Alternative halides : Iodinated precursors (vs. bromo) improve coupling yields but require stricter temperature control .
Q. What experimental approaches resolve contradictions in reported hydrolysis rates of fluorinated benzoate esters?
Contradictions often stem from solvent polarity or pH variations. Conduct kinetic studies under controlled conditions:
- pH-dependent hydrolysis : Monitor ester degradation via HPLC (C18 column, acetonitrile/water mobile phase) at pH 2–12.
- Isotopic labeling : Use D2O to distinguish acid-catalyzed (H3O+ mediated) vs. base-driven mechanisms.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict hydrolysis transition states and rate constants .
Q. How does fluorine substitution influence the compound’s physicochemical properties?
Fluorine atoms increase lipophilicity (logP ≈ 3.5) and metabolic stability. Key analyses include:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- X-ray crystallography : Resolve crystal packing effects from fluorine’s van der Waals interactions.
- Solubility assays : Measure in DMSO/PBS to guide formulation for biological studies .
Q. What strategies address regioselectivity challenges during fluorination of the benzoate core?
- Directing groups : Install meta-directing groups (e.g., ester) to guide electrophilic fluorination (e.g., Selectfluor®).
- Protection/deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during fluorination.
- Cross-coupling : Suzuki-Miyaura reactions with fluorinated boronic acids ensure precise substitution .
Data Analysis and Contradiction Resolution
Q. How should researchers validate conflicting NMR assignments for fluorinated aromatic protons?
- 2D NMR : Use HSQC and HMBC to correlate 1H-13C signals and confirm coupling pathways.
- Solvent standardization : Compare data in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
- Reference compounds : Compare with fully characterized analogs (e.g., methyl 4-fluorobenzoate, δ 7.8–8.1 ppm) .
Q. What methodologies reconcile discrepancies in catalytic systems reported for analogous fluorinated compounds?
- High-throughput screening : Test 10–20 catalyst/ligand combinations (e.g., Pd/C, Cu/1,10-phenanthroline) in parallel.
- Kinetic profiling : Track reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
- Computational docking : Simulate catalyst-substrate interactions (e.g., AutoDock Vina) to predict optimal systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
